molecular formula C6H11ClO3S B6223743 rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans CAS No. 2763741-44-0

rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans

Cat. No. B6223743
CAS RN: 2763741-44-0
M. Wt: 198.7
InChI Key:
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Description

Rac-(1R,3R)-3-ethoxycyclobutane-1-sulfonyl chloride, trans (also known as ECD-Cl) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in the synthesis of a wide range of compounds, as well as for the determination of the structure and function of proteins. In addition, ECD-Cl has been used in a variety of biochemical and physiological experiments, including those related to the study of enzyme kinetics and signal transduction pathways.

Scientific Research Applications

ECD-Cl has been used in a variety of scientific research applications, such as the synthesis of amino acids, peptides, and other compounds. It has also been used in the determination of the structure and function of proteins, as well as in the study of enzyme kinetics and signal transduction pathways. In addition, ECD-Cl has been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of various environmental factors on the physiology of organisms.

Mechanism of Action

ECD-Cl acts as a reagent in chemical reactions, and its action is dependent on the specific reaction being studied. In general, it acts as a catalyst in the formation of new bonds between molecules, and it can also be used to modify existing molecules. In addition, ECD-Cl can be used to modify the structure of proteins, as well as to modify the activity of enzymes.
Biochemical and Physiological Effects
ECD-Cl has been used in a variety of biochemical and physiological experiments, such as those related to the study of enzyme kinetics and signal transduction pathways. In addition, it has been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of various environmental factors on the physiology of organisms.

Advantages and Limitations for Lab Experiments

ECD-Cl is a versatile reagent that has a number of advantages for use in laboratory experiments. It is relatively inexpensive and is easily obtainable. In addition, it is relatively stable under a variety of conditions, and it can be used in a wide range of reactions. However, ECD-Cl can be toxic if not handled properly, and it can also be corrosive and can cause skin irritation.

Future Directions

ECD-Cl has a wide range of potential applications, and there are a number of future directions that could be explored. For example, further research could be carried out on the use of ECD-Cl in the synthesis of drugs, as well as in the study of the effects of drugs on the nervous system. In addition, further research could be carried out on the use of ECD-Cl in the study of the effects of various environmental factors on the physiology of organisms. Finally, further research could be carried out on the use of ECD-Cl in the determination of the structure and function of proteins, as well as in the study of enzyme kinetics and signal transduction pathways.

Synthesis Methods

ECD-Cl is synthesized from the reaction of cyclobutane-1-sulfonyl chloride (CBS-Cl) with 3-ethoxycyclobutanol in the presence of a base, such as potassium carbonate. The reaction proceeds in an aqueous medium and is typically carried out at room temperature. The reaction is complete when the CBS-Cl has been completely converted to ECD-Cl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans involves the conversion of a cyclobutane compound to a sulfonyl chloride derivative through a series of reactions.", "Starting Materials": [ "Cyclobutane", "Ethanol", "Sodium hydroxide", "Sulfonyl chloride" ], "Reaction": [ "Step 1: Cyclobutane is reacted with ethanol in the presence of sodium hydroxide to form ethoxycyclobutane.", "Step 2: Ethoxycyclobutane is then reacted with sulfonyl chloride to form rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans." ] }

CAS RN

2763741-44-0

Product Name

rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans

Molecular Formula

C6H11ClO3S

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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